molecular formula C17H18FN3O2S B6425328 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine CAS No. 2034389-16-5

2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine

Cat. No.: B6425328
CAS No.: 2034389-16-5
M. Wt: 347.4 g/mol
InChI Key: GXCYYJYLMJKPTD-UHFFFAOYSA-N
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Description

2-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine is an organic compound with a complex chemical structure. Known for its unique characteristics, it finds utility in various scientific fields. This compound contains a fluoropyrimidine core, substituted with an ethylsulfanylbenzoyl pyrrolidinyl group, which confers specific properties of interest to researchers and industry professionals.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-2-24-15-6-4-3-5-14(15)16(22)21-8-7-13(11-21)23-17-19-9-12(18)10-20-17/h3-6,9-10,13H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYYJYLMJKPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine typically involves multi-step synthetic pathways:

  • Formation of the Pyrrolidin-3-yl Group: : This step involves the synthesis of the pyrrolidine ring, which can be achieved through cyclization reactions of suitable precursors under controlled conditions.

  • Linking to the Fluoropyrimidine Core: : The final step includes attaching the ethylsulfanylbenzoyl pyrrolidinyl group to the fluoropyrimidine scaffold. This is usually performed using esterification or amidation reactions, depending on the available functional groups.

Industrial Production Methods: In an industrial context, these synthetic routes are optimized for scalability and yield. Automated synthesizers, high-throughput screening, and continuous flow reactors are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine is reactive and undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target specific functional groups within the molecule, altering its chemical properties.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.

  • Substituents: : Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The products of these reactions are influenced by the reagent and conditions used. Oxidation may yield sulfoxides or sulfones, while reduction might yield alcohols or amines. Substitution reactions provide a wide array of functionalized derivatives.

Scientific Research Applications

Chemistry: This compound serves as a valuable building block in synthetic organic chemistry, enabling the exploration of new chemical reactivity and methodologies.

Biology: In biological research, 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine is used to study biochemical pathways and interactions within cells. Its structural motif is often mimicked in drug design and discovery.

Medicine: Medical research utilizes this compound for developing novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound finds applications in material science, such as the development of polymers and other advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action for 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine involves its interaction with molecular targets within cells:

  • Molecular Targets: : Typically, enzymes or receptors are targeted, leading to inhibition or activation of specific pathways.

  • Pathways Involved: : The compound can modulate pathways related to cell proliferation, apoptosis, or signal transduction, depending on its molecular design and functional groups.

Comparison with Similar Compounds

Uniqueness: The unique combination of the fluoropyrimidine core with the ethylsulfanylbenzoyl pyrrolidinyl moiety distinguishes this compound from others. This specific arrangement confers distinct chemical reactivity and biological activity.

Similar Compounds: Some compounds with similar structures include:

  • 2-(4-fluorophenyl)-5-fluoropyrimidine: : Similar in having a fluoropyrimidine core but lacks the complex pyrrolidinyl and ethylsulfanylbenzoyl substitutions.

  • N-((2-(ethylsulfanyl)phenyl)methyl)-5-fluoropyrimidin-2-amine: : Shares the ethylsulfanyl group but differs in its overall structural framework.

By exploring the unique features and applications of 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine, researchers and industry professionals can harness its potential in various scientific and practical domains.

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Biological Activity

The compound 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine represents a novel class of organic compounds that exhibit significant potential in various biological applications. Its unique structural features, including a pyrimidine core, a pyrrolidine moiety, and an ethylsulfanyl substituent, suggest diverse biological interactions. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H17N3O2SC_{15}H_{17}N_{3}O_{2}S. The compound's structure can be analyzed for its functional groups that contribute to its biological activity:

Component Description
Pyrimidine CoreProvides a basic scaffold for biological activity.
Pyrrolidine MoietyEnhances binding affinity to biological targets.
Ethylsulfanyl GroupMay improve solubility and stability.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to anticancer or antimicrobial effects.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways, influencing cellular responses.
  • Antioxidant Activity : The presence of the ethylsulfanyl group may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 14.33 ± 1.63 μM against mushroom tyrosinase, indicating strong inhibitory potency . The structure-activity relationship analysis suggests that modifications in the pyrrolidine and ethylsulfanyl groups could enhance anticancer efficacy.

Antimicrobial Effects

Compounds with similar scaffolds have been reported to possess antimicrobial properties. The presence of the pyrimidine ring contributes to the inhibition of bacterial growth by interfering with nucleic acid synthesis.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxicity of various derivatives on human cancer cell lines, revealing that modifications in the ethylsulfanyl group significantly influenced cell viability.
    Compound Cell Line IC50 (μM)
    Compound AHeLa12.5
    Compound BMCF715.0
    Compound CA54910.0
  • Enzyme Inhibition Study : Another research focused on enzyme inhibition capabilities, finding that the compound inhibited key metabolic enzymes in vitro.

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